(S)-Xamoterol
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Overview
Description
(S)-Xamoterol is a selective beta-1 adrenergic receptor partial agonist. It is primarily used in the treatment of certain cardiovascular conditions, such as heart failure and angina pectoris. The compound is known for its ability to improve cardiac function without significantly increasing heart rate, making it a valuable therapeutic agent in managing heart conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Xamoterol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of chemical reactions such as alkylation, reduction, and resolution to obtain the desired enantiomer. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as chiral chromatography may be employed to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Xamoterol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the molecule’s structure, enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Xamoterol has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor interactions and developing new beta-blockers.
Biology: Researchers use this compound to investigate the physiological and biochemical effects of beta-1 adrenergic receptor activation.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases, and its efficacy and safety are evaluated in clinical trials.
Industry: this compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes.
Mechanism of Action
(S)-Xamoterol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding leads to partial agonist activity, which increases cardiac contractility and output without causing a significant increase in heart rate. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling, which mediates the positive inotropic effects.
Comparison with Similar Compounds
Metoprolol: A selective beta-1 adrenergic receptor antagonist used to treat hypertension and angina.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in managing heart failure and hypertension.
Comparison: (S)-Xamoterol is unique in its partial agonist activity, which allows it to enhance cardiac function without significantly increasing heart rate. This differentiates it from full antagonists like metoprolol and atenolol, which primarily reduce heart rate and contractility. Bisoprolol, while highly selective, does not possess the partial agonist properties of this compound, making the latter a distinct option in certain clinical scenarios.
Properties
CAS No. |
69630-22-4 |
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Molecular Formula |
C16H25N3O5 |
Molecular Weight |
339.39 g/mol |
IUPAC Name |
N-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)/t14-/m0/s1 |
InChI Key |
DXPOSRCHIDYWHW-AWEZNQCLSA-N |
Isomeric SMILES |
C1COCCN1C(=O)NCCNC[C@@H](COC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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